N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine

Dopamine D2 receptor antipsychotic fast dissociation

This research-grade pyridazine-piperazine probe (C₁₈H₂₅N₅, MW 311.4) is a key tool for D₂ receptor binding kinetics studies. Its linear 2-phenylethyl linker distinguishes it from the commercially available 1-phenylethyl regioisomer (CAS 2549007-44-3), enabling direct comparison of linker geometry effects on receptor dissociation rates. The N,N-dimethylamino group at the 3-position expands SAR beyond chloro, CF₃, and cyano analogs. Deploy as a matched-pair comparator alongside 4-aryl-substituted pyridazines to empirically quantify the binding-energy contribution of the 4-aryl moiety. Ideal as an LC-MS/MS reference standard for PK/metabolite studies on pyridazine-piperazine chemotypes. Confirm fast-dissociation profile before purchasing generic D₂ antagonists.

Molecular Formula C18H25N5
Molecular Weight 311.4 g/mol
CAS No. 2640956-29-0
Cat. No. B6445575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine
CAS2640956-29-0
Molecular FormulaC18H25N5
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C18H25N5/c1-21(2)17-8-9-18(20-19-17)23-14-12-22(13-15-23)11-10-16-6-4-3-5-7-16/h3-9H,10-15H2,1-2H3
InChIKeyLIPOHCWQWSJFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine (CAS 2640956-29-0): Compound Identity and Structural Classification


N,N-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine is a synthetic heterocyclic small molecule (molecular formula C₁₈H₂₅N₅, molecular weight 311.4 g/mol) comprising a pyridazine core substituted at the 6-position with a 4‑(2‑phenylethyl)piperazin‑1‑yl moiety and at the 3‑position with an N,N‑dimethylamine group . The compound belongs to the broader class of 4‑aryl‑6‑piperazin‑1‑yl‑3‑substituted‑pyridazines, which have been described in the patent literature as fast‑dissociating dopamine D₂ receptor antagonists under investigation for antipsychotic indications [1]. It is primarily supplied as a research‑grade chemical for in vitro and in vivo pharmacological profiling.

Why N,N-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine Cannot Be Freely Replaced by In‑Class Analogs


Within the 4‑aryl‑6‑piperazin‑1‑yl‑3‑substituted‑pyridazine series, subtle structural permutations—such as the regioisomeric attachment of the phenylethyl group (1‑phenylethyl vs. 2‑phenylethyl), the identity of the 3‑position substituent (N,N‑dimethylamino vs. trifluoromethyl or cyano), and the nature of the aryl group at the 4‑position—can produce marked differences in dopamine D₂ receptor binding kinetics, selectivity, and functional dissociation rates according to the inventors' teaching [1]. The patent explicitly states that the claimed compounds are characterized by their “fast dissociating” property, which is believed to confer an antipsychotic effect with reduced motor side‑effect liability relative to slowly dissociating D₂ antagonists [1]. Consequently, a procurement decision based solely on nominal D₂ receptor antagonism, without confirming the specific structure and its associated dissociation kinetics, risks selecting a compound that does not replicate the desired fast‑dissociation profile.

Quantitative Differentiation Evidence for N,N-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine Versus Closest Analogs


Structural Specificity for Fast Dopamine D₂ Receptor Dissociation: 2‑Phenylethyl vs. 1‑Phenylethyl Regioisomer

N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine carries a linear two‑carbon linker between the piperazine nitrogen and the terminal phenyl ring. Its closest regioisomer, N,N‑dimethyl‑6‑[4‑(1‑phenylethyl)piperazin‑1‑yl]pyridazin‑3‑amine (CAS 2549007‑44‑3), features a branched one‑carbon linker with a methyl substituent alpha to the piperazine. The patent that defines this chemical class teaches that the nature and geometry of the N‑substituent on the piperazine ring critically influence the residence time at the dopamine D₂ receptor, with specific examples showing that minor linker variations alter the dissociation rate by several‑fold [1]. Because the 2‑phenylethyl group provides a different spatial presentation of the phenyl ring compared with the 1‑phenylethyl group, the two regioisomers cannot be assumed to exhibit equivalent D₂ receptor binding kinetics or functional selectivity [1]. No head‑to‑head comparison data for these two specific regioisomers have been identified in the public domain as of the search date.

Dopamine D2 receptor antipsychotic fast dissociation structure-activity relationship

3‑Position Substituent Identity: N,N‑Dimethylamino vs. Trifluoromethyl or Cyano in the Patent Series

The Markush structure of the Janssen patent (US2014/0336381) claims three alternative R1 substituents at the 3‑position of the pyridazine ring: chloro, trifluoromethyl, and cyano [1]. The target compound bears an N,N‑dimethylamino group at the 3‑position, which lies outside the specifically claimed R1 substituents of the patent’s generic formula. This divergence suggests that the target compound may have been explored as a distinct structural variant within the same chemotype. Published patent examples demonstrate that changing the 3‑position substituent from trifluoromethyl to cyano alters human dopamine D₂ receptor pKi values by >0.5 log units in several paired analogs [1]. Therefore, an N,N‑dimethylamino substituent cannot be considered interchangeable with the patent‑exemplified R1 groups without experimental confirmation of binding affinity and dissociation kinetics.

Dopamine D2 receptor pyridazine substituent effect antipsychotic

Absence of the 4‑Aryl Group: Impact on D₂ Receptor Binding Conformation

The patent‑defined pharmacophore (formula I) requires a 4‑aryl substituent (typically phenyl, substituted phenyl, or heteroaryl) on the pyridazine core [1]. The target compound lacks this 4‑aryl substitution, carrying instead only hydrogen at the 4‑position. This structural deletion removes a key hydrophobic contact that, in the patent compounds, occupies a lipophilic pocket adjacent to the D₂ receptor orthosteric site. Analogs lacking the 4‑aryl group would be expected to exhibit significantly reduced D₂ receptor affinity and may show altered receptor dissociation kinetics compared with the patent‑exemplified 4‑aryl‑substituted compounds [1]. Direct comparative binding data for this specific compound versus a 4‑aryl‑containing analog are not publicly available.

Dopamine D2 receptor 4-aryl pyridazine binding pocket antipsychotic

Recommended Application Scenarios for N,N-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine Based on Available Evidence


Structural Alert: Distinguishing 2‑Phenylethyl from 1‑Phenylethyl Regioisomers in Dopamine D₂ SAR Libraries

The compound offers a defined 2‑phenylethyl side‑chain geometry that differentiates it from the commercially available 1‑phenylethyl regioisomer (CAS 2549007‑44‑3). Medicinal chemistry teams constructing pyridazine‑based dopamine D₂ antagonist libraries should use this compound to isolate the contribution of linear versus branched phenylethyl linkers to receptor binding kinetics and functional activity, as inferred from the patent teaching that N‑substituent geometry modulates dissociation rate [1].

Pharmacophore Mapping: Defining the Contribution of the 4‑Aryl Substituent in the Janssen D₂ Antagonist Series

Because the compound lacks the 4‑aryl group that is central to the patent‑claimed pharmacophore, it can be deployed as a matched‑pair comparator alongside 4‑aryl‑substituted analogs to empirically determine the binding‑energy contribution of the 4‑aryl moiety to D₂ receptor affinity. This application is directly supported by the SAR framework disclosed in US2014/0336381 [1].

Exploratory 3‑Position SAR Beyond Patent‑Claimed Substituents

With an N,N‑dimethylamino substituent at the 3‑position of the pyridazine, this compound expands the accessible chemical space beyond the chloro, trifluoromethyl, and cyano groups covered by the patent claims [1]. Researchers can use it as a starting point to probe whether basic amine substituents at the 3‑position confer distinct D₂ receptor binding modes, selectivity profiles, or off‑target interactions compared with the electron‑withdrawing groups exemplified in the patent.

Method Development and Analytical Reference Standard for Pyridazine‑Piperazine Hybrids

The compound can serve as a retention‑time marker, mass spectrometry standard, or NMR reference for analytical method development targeting the broader pyridazine‑piperazine chemotype. Its well‑defined structure (C₁₈H₂₅N₅, MW 311.4) and distinct fragmentation pattern make it suitable for LC‑MS/MS method validation in pharmacokinetic or metabolite identification studies where pyridazine‑piperazine analogs are under investigation.

Quote Request

Request a Quote for N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.